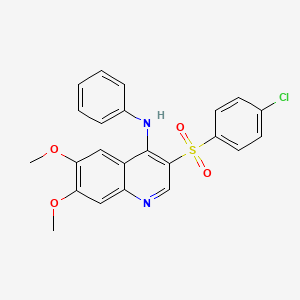

3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-N-phenylquinolin-4-amine

Description

3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-N-phenylquinolin-4-amine is a synthetic quinoline derivative characterized by a sulfonyl-linked 4-chlorophenyl group at position 3, methoxy substituents at positions 6 and 7, and an N-phenylamine moiety at position 3. Its molecular formula is C₂₃H₂₀ClN₃O₄S, with a molar mass of 469.94 g/mol.

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-6,7-dimethoxy-N-phenylquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O4S/c1-29-20-12-18-19(13-21(20)30-2)25-14-22(23(18)26-16-6-4-3-5-7-16)31(27,28)17-10-8-15(24)9-11-17/h3-14H,1-2H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWCKUKJBMMWDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=C(C=C3)Cl)NC4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-N-phenylquinolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.

Introduction of the 4-Chlorophenylsulfonyl Group: The quinoline intermediate is then subjected to sulfonylation using 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.

N-Phenylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-N-phenylquinolin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonyl group to a sulfinyl or sulfide group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Aniline or thiol in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Sulfinyl or sulfide derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-N-phenylquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

Core Structure Differences: The target compound’s quinoline core distinguishes it from benzimidazole analogs (e.g., ), which exhibit different electronic properties and binding affinities due to their fused benzene-imidazole rings. The sulfonyl group in the target compound may enhance solubility or enable hydrogen bonding with target proteins, a feature absent in simpler methoxy-substituted quinolines like the hydrochloride derivative in .

Biological Activity: While direct data for the target compound are unavailable, GW 284543 hydrochloride () demonstrates kinase inhibitory activity, suggesting that 6,7-dimethoxyquinolines with aryl amine substituents may broadly modulate enzymatic activity. Benzimidazole derivatives with 4-chlorobenzenesulfonyl groups () are associated with proton pump inhibition, but their IC₅₀ values and selectivity profiles differ significantly from quinoline-based compounds due to core structure divergence.

For example, compounds with IC₅₀ ratios (CYP3A:P-gp) ranging from 1.1 to 125 demonstrate variable selectivity. The target compound’s sulfonyl group and bulky substituents may reduce CYP3A inhibition compared to smaller analogs, aligning with the trend that steric hindrance can decouple P-gp and CYP3A interactions.

Research Findings and Implications

- Synthetic Feasibility: The synthesis of this compound likely parallels methods for related sulfonylated heterocycles, such as the benzimidazole derivatives in , which employ sulfonylation reactions under mild conditions (e.g., CDCl₃, room temperature).

- Pharmacological Potential: Structural similarities to kinase inhibitors () and P-gp modulators () suggest the compound could be optimized for selective transporter or enzyme targeting. However, its sulfonyl group may necessitate careful pharmacokinetic profiling to avoid off-target CYP3A effects.

- Unresolved Questions : The absence of explicit solubility, stability, or binding affinity data for the target compound underscores the need for focused in vitro studies, particularly comparing its P-gp/CYP3A inhibition ratios to benchmarks like verapamil or cyclosporine.

Biological Activity

3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-N-phenylquinolin-4-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes available research findings on its biological properties, mechanisms of action, and relevant case studies.

Molecular Formula : C19H18ClN3O3S

Molecular Weight : 397.88 g/mol

Structure : The compound features a quinoline core substituted with a chlorobenzenesulfonyl group and dimethoxy groups, which are critical for its biological activity.

Anticancer Properties

Research has indicated that compounds with a quinoline structure often exhibit anticancer activity. For instance, studies have shown that derivatives of quinoline can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: In Vitro Analysis

A study conducted on the compound's effects on breast cancer cell lines demonstrated:

- Cell Viability Reduction : The compound reduced cell viability by up to 70% at concentrations of 10 µM.

- Mechanism : Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound triggers programmed cell death pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Quinoline derivatives are known for their ability to combat bacterial and fungal infections.

Case Study: Antibacterial Testing

In a study assessing antibacterial efficacy against Staphylococcus aureus and Escherichia coli:

- Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 15 µg/mL for S. aureus and 20 µg/mL for E. coli.

- Mechanism of Action : The compound appears to disrupt bacterial cell wall synthesis, leading to cell lysis.

Anti-inflammatory Effects

Inflammation plays a significant role in various diseases, including cancer and autoimmune disorders. Compounds like this compound have shown potential in modulating inflammatory pathways.

Research Findings

In vivo studies using animal models indicated:

- Reduction in Inflammatory Markers : Treatment with the compound led to decreased levels of TNF-alpha and IL-6 in serum.

- Histological Analysis : Tissue samples showed reduced infiltration of inflammatory cells compared to control groups.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : The sulfonamide group may interact with kinase enzymes involved in signaling pathways that regulate cell growth and survival.

- DNA Intercalation : The quinoline moiety can intercalate into DNA, potentially disrupting replication processes in rapidly dividing cells.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress, contributing to its anticancer effects.

Summary Table of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Reduced viability in breast cancer cells | In vitro study |

| Antimicrobial | Effective against S. aureus and E. coli | MIC testing |

| Anti-inflammatory | Decreased TNF-alpha and IL-6 levels | In vivo animal model |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.